![molecular formula C10H3ClF9N3O B11504577 9-Chloro-2,2,7-tris-trifluoromethyl-2,3-dihydro-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B11504577.png)
9-Chloro-2,2,7-tris-trifluoromethyl-2,3-dihydro-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
9-CHLORO-2,2,7-TRIS(TRIFLUOROMETHYL)-2H,3H,4H-PYRIDO[1,2-A][1,3,5]TRIAZIN-4-ONE is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a pyrido[1,2-a][1,3,5]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-CHLORO-2,2,7-TRIS(TRIFLUOROMETHYL)-2H,3H,4H-PYRIDO[1,2-A][1,3,5]TRIAZIN-4-ONE typically involves the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4) to introduce the trifluoromethyl groups . The reaction conditions often require anhydrous environments and controlled temperatures to ensure the successful incorporation of the trifluoromethyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
9-CHLORO-2,2,7-TRIS(TRIFLUOROMETHYL)-2H,3H,4H-PYRIDO[1,2-A][1,3,5]TRIAZIN-4-ONE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The presence of multiple trifluoromethyl groups can facilitate addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
9-CHLORO-2,2,7-TRIS(TRIFLUOROMETHYL)-2H,3H,4H-PYRIDO[1,2-A][1,3,5]TRIAZIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 9-CHLORO-2,2,7-TRIS(TRIFLUOROMETHYL)-2H,3H,4H-PYRIDO[1,2-A][1,3,5]TRIAZIN-4-ONE involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: A tri-substituted benzene with similar trifluoromethyl groups.
2,4,6-Tris(trifluoromethyl)benzoic acid: Another compound with multiple trifluoromethyl groups, used in different applications.
Uniqueness
9-CHLORO-2,2,7-TRIS(TRIFLUOROMETHYL)-2H,3H,4H-PYRIDO[1,2-A][1,3,5]TRIAZIN-4-ONE is unique due to its specific combination of a pyrido[1,2-a][1,3,5]triazine core and multiple trifluoromethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C10H3ClF9N3O |
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Molecular Weight |
387.59 g/mol |
IUPAC Name |
9-chloro-2,2,7-tris(trifluoromethyl)-3H-pyrido[1,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C10H3ClF9N3O/c11-4-1-3(7(12,13)14)2-23-5(4)21-8(9(15,16)17,10(18,19)20)22-6(23)24/h1-2H,(H,22,24) |
InChI Key |
HWXZEWNSDGRDOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(NC(=O)N2C=C1C(F)(F)F)(C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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